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Cat. No.: B15179150

Ergonine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus.
As a member of the ergoline family, its complex chemical structure and biological activity have
garnered interest within the scientific community. This technical guide provides a detailed
overview of the chemical structure of Ergonine, its physicochemical properties, and available
spectral data. It also outlines general experimental protocols for the analysis of ergot alkaloids
and discusses the known signaling pathways associated with this class of compounds.

Chemical Structure and Identification

Ergonine is a complex organic molecule with a tetracyclic ergoline core structure. Its
systematic IUPAC name is (6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-
2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-
indolo[4,3-fg]quinoline-9-carboxamide.[1]

Chemical Formula: C30H37Ns0s[1]

Below is a 2D representation of the chemical structure of Ergonine.
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Figure 1: 2D Chemical Structure of Ergonine.

Physicochemical Properties

A summary of the key physicochemical properties of Ergonine is presented in the table below.
While specific experimental values for properties like melting and boiling points are not readily

available in the literature, computed data provides valuable estimates.
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Property Value Source
Molecular Weight 547.6 g/mol PubChem[1]
Exact Mass 547.27946930 Da PubChem([1]
XLogP3-AA 1.9 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 7 PubChem
Rotatable Bond Count 4 PubChem
Topological Polar Surface Area 134 A2 PubChem
Heavy Atom Count 40 PubChem
Complexity 1140 PubChem[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of
Ergonine. While a dedicated public repository of its NMR and IR spectra is not available,
information can be inferred from studies on related ergot alkaloids.

Mass Spectrometry

Mass spectrometry is a key analytical technique for the identification of ergot alkaloids. The
fragmentation patterns of Ergonine and related compounds have been studied using
techniques like electrospray ionization (ESI). A common fragmentation pathway for peptide
ergot alkaloids involves the formation of a characteristic product ion at m/z 223.[2] This ion
corresponds to the lysergic acid amide portion of the molecule. Precursor ion scans for m/z 223
can be a useful tool for the specific detection of this class of compounds in complex mixtures.

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific tH and 3C NMR data for Ergonine are not widely published. However, the analysis of
related ergoline derivatives provides insights into the expected chemical shifts. The aromatic
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protons of the indole ring system are typically observed in the downfield region of the 1H NMR
spectrum. The protons of the tetracyclic ergoline core and the peptide moiety would exhibit
complex splitting patterns due to their rigid and stereochemically rich environment.

Infrared (IR) Spectroscopy

The IR spectrum of Ergonine would be expected to show characteristic absorption bands for
its functional groups. These would include:

e N-H stretching: A band in the region of 3200-3500 cm~! corresponding to the indole N-H
group.

e C=0 stretching: Strong absorption bands in the region of 1650-1750 cm~! due to the amide
carbonyl groups in the peptide moiety.

e C-H stretching: Bands around 2850-3000 cm~1 for aliphatic C-H bonds and potentially above
3000 cm~1 for aromatic C-H bonds.

e C-O stretching: Bands in the fingerprint region (1000-1300 cm~1) corresponding to the ether
and hydroxy! groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of Ergonine are not readily
available. However, general methods for the isolation and analysis of ergot alkaloids from
fungal cultures can be adapted.

Isolation of Ergot Alkaloids from Claviceps purpurea

A general procedure for the extraction of ergot alkaloids from the sclerotia of Claviceps
purpurea involves the following steps:

o Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol.[3][4]
The optimal ratio and temperature can be optimized for maximum yield.

o Acid-Base Extraction: The primary extract is then subjected to a liquid-liquid extraction with
an acidic agueous solution to transfer the protonated alkaloids into the aqueous phase.[3]
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» Basification and Re-extraction: The pH of the aqueous extract is then raised to above 7.0,
and the free base alkaloids are extracted back into an organic solvent like toluene.[3]

« Purification: The purified toluene extract can be concentrated, and the ergot alkaloids can be
crystallized. Further purification can be achieved using chromatographic technigues such as
column chromatography.

Analytical Methods

TLC is a common method for the qualitative analysis of ergot alkaloids. A typical protocol is as
follows:

o Stationary Phase: Silica gel 60 F2s4 plates.

» Mobile Phase: A mixture of chloroform and methanol. The ratio can be adjusted to achieve
optimal separation.

 Visualization: The spots can be visualized under UV light or by spraying with a suitable
reagent, such as Van Urk's reagent, which gives a characteristic color with indole derivatives.

HPLC is a powerful technique for the separation and quantification of ergot alkaloids.
e Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
carbonate) and an organic solvent (e.g., acetonitrile) is often employed.

e Detection: UV detection at a wavelength of around 310 nm or fluorescence detection can be
used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

Signaling Pathways and Mechanism of Action

The biological effects of ergot alkaloids are mediated through their interaction with various
neurotransmitter receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (a)
receptors.[5][6] The structural similarity of the ergoline ring to these endogenous
neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these
receptors.[5][7]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://patents.google.com/patent/EP1742953B1/en
https://www.brainkart.com/article/Basic-Pharmacology-of-Ergot-Alkaloids_24599/
https://pubmed.ncbi.nlm.nih.gov/10418123/
https://www.brainkart.com/article/Basic-Pharmacology-of-Ergot-Alkaloids_24599/
https://en.wikipedia.org/wiki/Ergotamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The specific receptor binding profile and downstream signaling effects of Ergonine have not
been extensively characterized. However, based on the activity of other ergot alkaloids, it is
likely to interact with multiple receptor subtypes, leading to a complex pharmacological profile.
For instance, ergotamine, a structurally related ergot alkaloid, is known to be a potent agonist
at 5-HT1B and 5-HT1D receptors, which is believed to be the basis for its anti-migraine effects.
[8] It also exhibits activity at various other serotonin, dopamine, and adrenergic receptors.[7][8]

The activation of these receptors can trigger a cascade of intracellular signaling events. For
example, the interaction of ergot alkaloids with D2 dopamine receptors can lead to the
inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cCAMP) levels.[9]
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Figure 2: General Signaling Pathway for Ergot Alkaloids.

Conclusion

Ergonine represents a complex and intriguing molecule within the ergot alkaloid family. While
its fundamental chemical structure is well-defined, a significant gap exists in the public domain
regarding detailed experimental data, particularly its spectroscopic characterization and specific
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biological activity. Further research is warranted to fully elucidate the physicochemical
properties, synthetic pathways, and pharmacological profile of Ergonine. Such studies will be
invaluable for drug development professionals and scientists working in the field of natural
products and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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